n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine
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Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: is an organic compound that features a brominated thiophene ring attached to an ethoxypropylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Substitution Reaction: The brominated thiophene is then reacted with an appropriate amine, such as 3-ethoxypropan-1-amine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding amine or alcohol
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)-N-methylamine
- N-((5-Bromothiophen-2-yl)methyl)-2-methoxyethylamine
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is unique due to the presence of the ethoxypropylamine chain, which can impart distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C10H16BrNOS |
---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-7-3-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3 |
InChI Key |
DAJXLECOFJHDSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
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